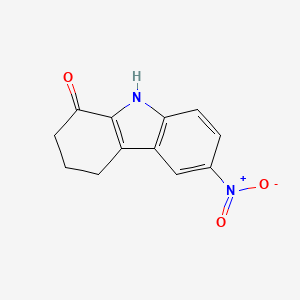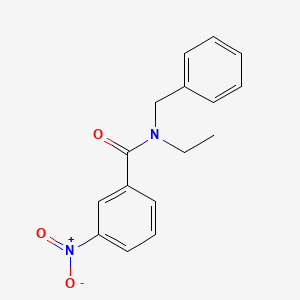
4-acetylphenyl 3-methyl-2-butenoate
Overview
Description
4-acetylphenyl 3-methyl-2-butenoate is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid that is widely used in scientific research due to its diverse applications.
Scientific Research Applications
Synthesis of Anti-inflammatory Compounds
4-acetylphenyl 3-methyl-2-butenoate has been utilized in the synthesis of compounds with high anti-inflammatory activity. For instance, Kogure, Nakagawa, and Fukawa (1975) synthesized 2-(4-Isobutylphenyl)-propionic acid, known for its anti-inflammatory properties, particularly in treating diseases like rheumatism. This synthesis involved methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, leading to methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate in a multi-step process (Kogure, Nakagawa, & Fukawa, 1975).
Development of Chemical Reagents
Cao, Ding, Huang, Huang, and Wei (1998) explored the synthesis of methyl 4-(α-thienacyl)-3-perfluoroalkyl-3-butenoates. Their research demonstrated the potential of using this compound derivatives as reagents in chemical reactions, leading to the production of various perfluoroalkylated compounds (Cao, Ding, Huang, Huang, & Wei, 1998).
Organic Synthesis and Molecular Analysis
Shkoor, Fatunsin, Riahi, Lubbe, Reim, Sher, Villinger, Fischer, and Langer (2010) discussed the use of compounds similar to this compound in organic synthesis. Their work focused on regioselective synthesis of 3-Hydroxyphthalates and 2-Hydroxyterephthalates, showcasing the versatility of these compounds in creating complex molecular structures (Shkoor et al., 2010).
Versatile Building Blocks in Organic Synthesis
Duc, Mcgarrity, Meul, and Warm (1992) highlighted the versatility of methyl (E)-4-chloro-3-methoxy-2-butenoate, a related compound, as a building block in organic synthesis. This compound, derived from this compound, demonstrates the broad utility of such chemicals in various synthetic applications (Duc, Mcgarrity, Meul, & Warm, 1992).
Synthesis of Biologically Active Species
Uguen, Gai, Sprenger, Liu, Leach, and Waring (2021) conducted research on the synthesis of 4-oxo-2-butenoic acids, which are biologically active species and versatile intermediates for further derivatization. They developed microwave-assisted aldol-condensation methods for synthesizing 4-oxo-2-butenoic acid, demonstrating the potential of derivatives of this compound in creating biologically significant compounds (Uguen et al., 2021).
properties
IUPAC Name |
(4-acetylphenyl) 3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9(2)8-13(15)16-12-6-4-11(5-7-12)10(3)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKGXHXIWKRHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5648645.png)
![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5648670.png)

![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)
![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)



![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)
![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)

![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)